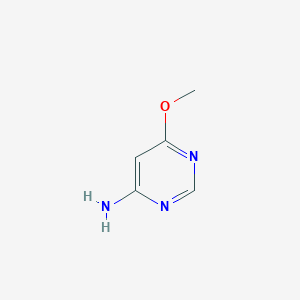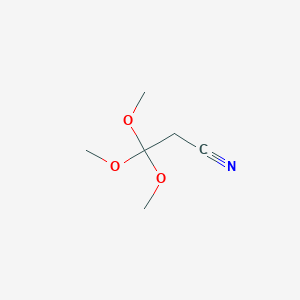
2-クロロ-5-ニトロピリジン
概要
説明
2-Chloro-5-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a colorless solid that is soluble in water and has a pungent odor. 2-Chloro-5-nitropyridine is a versatile intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as an intermediate in the synthesis of various organic compounds.
科学的研究の応用
有機合成と医薬品化学
2-クロロ-5-ニトロピリジンは、有機合成における重要な中間体として機能します。研究者は、この化合物を用いて、ピリジン環にハロゲン原子を導入することにより、より複雑な分子を生成します。医薬品化学では、この化合物は、トリバイオシンと呼ばれる抗菌剤のクラスの合成に重要な役割を果たします。 さらに、強心薬、抗ウイルス剤、消毒剤、および不整脈治療薬の開発にも貢献しています .
ニトロ含有有機材料
2-クロロ-5-ニトロピリジンは、その独自の特性により、有機非線形光学(NLO)材料に組み込むことができます。 これらの材料は、高密度光学データストレージ、電気光学変調、周波数変換、レーザーデバイス、およびテラヘルツ(THz)の生成と検出に適用されています .
医薬品中間体
この化合物は、医薬品中間体として使用されています。研究者は、その化学反応性を利用して、新規な薬剤候補を合成したり、既存の薬剤を最適化したりしています。 薬物開発におけるその役割は、抗菌剤にとどまらず、他の治療分野にも及んでいます .
結晶成長と構造研究
科学者は、2-クロロ-5-ニトロピリジン結晶の結晶完全性と成長を研究しています。結晶構造を理解することで、特定の用途に適した特性を最適化することができます。 これらの結晶は、オプトエレクトロニクスデバイス、センサー、およびフォトニック材料に可能性を秘めています .
開環反応
研究者は、2-クロロ-5-ニトロピリジンと重水酸化ナトリウムとの開環反応から生じる開鎖中間体を単離しました。これらの中間体は、さまざまな分光法を用いて特徴付けられています。 このような研究は、反応機構と反応性パターンに対する理解に貢献しています .
作用機序
Target of Action
It’s known that this compound can cause irritation to the skin, eyes, and respiratory system
Mode of Action
It’s known that the compound can participate in nucleophilic aromatic substitution (SNAr) reactions , which involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile This reaction mechanism could potentially lead to the formation of new compounds with biological activity.
Result of Action
It’s known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may induce inflammatory responses or other cellular changes in these tissues.
Action Environment
The action of 2-Chloro-5-nitropyridine can be influenced by various environmental factors. For instance, its stability and reactivity might be affected by temperature, pH, and the presence of other chemicals. Moreover, its efficacy and safety could be influenced by the physiological condition of the target tissues, such as their hydration status, pH, and metabolic activity . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVFQBTJPBRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Record name | 2-chloro-5-nitropyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196525 | |
| Record name | Pyridine, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4548-45-2 | |
| Record name | 2-Chloro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4548-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2, and its molecular weight is 170.56 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize 2-Chloro-5-nitropyridine:
- NMR Spectroscopy: 1H NMR studies have been used to analyze the conformational preferences of products formed in reactions with 2-Chloro-5-nitropyridine, specifically focusing on arylthio-dechlorination reactions. [, ]
- IR Spectroscopy: Infrared spectroscopy has been used to analyze the NH stretching frequencies of 2-Chloro-5-nitropyridine derivatives, providing insights into the electronic effects of substituents on the pyridine ring. []
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy has been used to study the absorption characteristics of 2-Chloro-5-nitropyridine derivatives, particularly the influence of substituents on the position of absorption bands. []
- Chlorine NQR: Chlorine nuclear quadrupole resonance (NQR) has been utilized to study the electronic environment around the chlorine atom in 2-Chloro-5-nitropyridine. []
ANone: While specific stability data under diverse conditions is limited in the provided research, 2-Chloro-5-nitropyridine is known to be reactive towards nucleophiles, particularly in the presence of bases. [, , , , , , , ] It readily undergoes nucleophilic aromatic substitution reactions. [, , , , ] The choice of solvent can significantly impact its reactivity and reaction pathway. [, , , , ]
ANone: The provided research focuses primarily on the use of 2-Chloro-5-nitropyridine as a reagent in organic synthesis. [1-35] There is no mention of its direct use as a catalyst.
ANone: Yes, computational chemistry techniques have been employed. AM1 calculations were used to investigate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of 2-Chloro-5-nitropyridine. [] Additionally, density functional theory (DFT) calculations have been performed on 2-Chloro-5-nitropyridine to determine its first-order hyperpolarizability values, HOMO-LUMO energies, Mulliken charge distribution, and molecular electrostatic potential. []
ANone: Research indicates that the position of the nitro group relative to the chlorine atom significantly influences the reactivity of 2-Chloro-5-nitropyridine in nucleophilic aromatic substitution reactions. [, , ] The presence of electron-withdrawing groups, like the nitro group, enhances its reactivity towards nucleophiles. [, , , ] For instance, 2-Chloro-5-nitropyridine, having a "para-like" arrangement, generally exhibits higher reactivity compared to 2-Chloro-3-nitropyridine, with an "ortho-like" arrangement. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)




